
1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure and properties.
Mechanism of Action
Target of Action
Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been used as solvents in various chemical reactions , suggesting that the compound may interact with a wide range of molecular targets.
Biochemical Pathways
Similar compounds have been used to facilitate friedel–crafts-type reactions and polymerization reactions , suggesting that the compound may influence a variety of biochemical pathways.
Result of Action
Given its potential use as a solvent in chemical reactions , it may facilitate the formation of desired products or intermediates in these reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, safety precautions should be taken when handling this compound due to its potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol typically involves the fluorination of suitable precursors. One common method is the reaction of hexafluoropropylene oxide with trifluoromethyl lithium, followed by hydrolysis to yield the desired product. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process typically includes steps such as purification and distillation to ensure the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated ketones or acids.
Reduction: Fluorinated alcohols or alkanes.
Substitution: Compounds with substituted functional groups, such as amines or thiols.
Scientific Research Applications
1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its unique properties.
Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: A similar fluorinated alcohol with comparable properties.
Hexafluoroisopropanol: Another fluorinated alcohol used in similar applications.
Uniqueness
1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct reactivity and stability compared to other fluorinated alcohols. This uniqueness makes it valuable in specialized applications where such properties are required.
Properties
IUPAC Name |
1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O/c6-1(2(7)8)3(15,4(9,10)11)5(12,13)14/h15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNSSQNOXHTBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590980 |
Source


|
| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15052-92-3 |
Source


|
| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



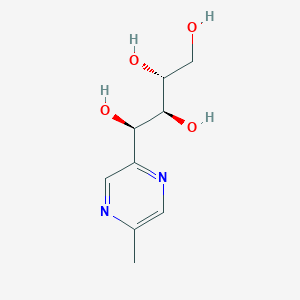
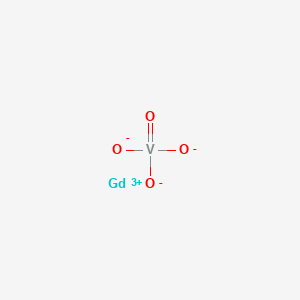
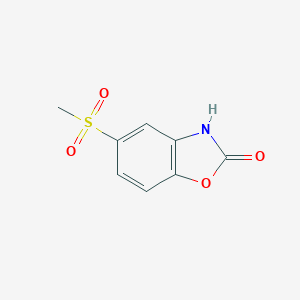



![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

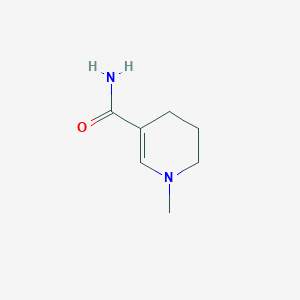
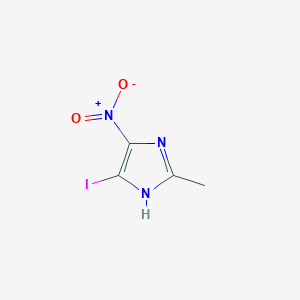
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
